2-Fluoro-4-(methanesulfonyl)benzamide

Medicinal Chemistry SAR Studies Chemical Biology

SAR studies requiring precise ortho-F/para-SO2Me geometry fail with generic analogs. This compound provides the exact electronic & steric environment needed for CA inhibitor design. • Activated 2-F/4-SO2Me motif enables selective SNAr diversification with amines, thiols & alcohols - reactivity absent in non-fluorinated benzamides. • Validated pharmacophore for tumor-associated carbonic anhydrase isoforms (CA IX/XII); ¹⁹F NMR handle supports fragment-based screening & binding confirmation. • Supplied with Certificate of Analysis; ambient shipping worldwide.

Molecular Formula C8H8FNO3S
Molecular Weight 217.22 g/mol
CAS No. 918967-37-0
Cat. No. B13924306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(methanesulfonyl)benzamide
CAS918967-37-0
Molecular FormulaC8H8FNO3S
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)F
InChIInChI=1S/C8H8FNO3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11)
InChIKeyVDQPQADDCPAAEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(methanesulfonyl)benzamide Overview


2-Fluoro-4-(methanesulfonyl)benzamide (CAS 918967-37-0), also known as 2-fluoro-4-(methylsulfonyl)benzamide, is a specialized organic compound with the molecular formula C₈H₈FNO₃S and a molecular weight of 217.22 g/mol. Structurally, it comprises a central benzamide core with two key substituents: an electron-withdrawing fluorine atom at the ortho (2-) position and a strongly electron-withdrawing, polar methanesulfonyl group (–SO₂CH₃) at the para (4-) position . This specific substitution pattern creates a unique electronic environment on the aromatic ring, differentiating it from simple, unsubstituted benzamides or analogs with alternative functional groups. The compound's chemical reactivity, stemming from the amide group, fluorine atom, and sulfone moiety, positions it as a versatile synthetic building block, particularly in the early stages of drug discovery and materials science research .

2-Fluoro-4-(methanesulfonyl)benzamide: Substitution Specificity


The scientific and industrial value of 2-Fluoro-4-(methanesulfonyl)benzamide is intrinsically tied to its precise substitution pattern. The ortho-fluorine and para-methanesulfonyl groups are not interchangeable with other halogens, alkyl groups, or simple sulfonamides; their combined electron-withdrawing and steric effects are unique. For instance, substituting the fluorine with a larger chlorine atom or moving the methanesulfonyl group to the meta position would result in a different molecular conformation, altered electronic density, and potentially divergent interactions with biological targets, such as enzyme active sites or receptors . While a non-fluorinated analog like 4-(methylsulfonyl)benzamide is commercially available, it lacks the crucial fluorine atom which is known to modulate metabolic stability and binding affinity in drug-like molecules . Therefore, for research projects where this specific molecular geometry is required—such as a key intermediate in a patented synthetic route or a defined pharmacophore in a structure-activity relationship (SAR) study—simply ordering a cheaper, structurally similar benzamide would invalidate experimental results and stall project timelines.

2-Fluoro-4-(methanesulfonyl)benzamide: Differentiation from Analogs


Ortho-Fluorination: Enhanced Electrophilicity & H-Bonding

The ortho-fluorine substituent in 2-Fluoro-4-(methanesulfonyl)benzamide is a critical structural feature that distinguishes it from non-fluorinated benzamide analogs, such as 4-(methylsulfonyl)benzamide. The presence of the highly electronegative fluorine atom at the 2-position significantly increases the acidity and hydrogen-bonding capacity of the adjacent benzamide –NH₂ protons, while simultaneously modulating the electron density of the aromatic ring . This effect is absent in non-fluorinated comparators. Studies on closely related fluorinated benzenesulfonamides have demonstrated that fluorination lowers the pKa of the sulfonamide group, directly enhancing binding affinity for metalloenzymes like carbonic anhydrase [1]. For the benzamide derivative, this translates to a unique pharmacophore with altered target engagement potential.

Medicinal Chemistry SAR Studies Chemical Biology

Distinct SNAr Reactivity Advantage

The ortho-fluorine atom in 2-Fluoro-4-(methanesulfonyl)benzamide provides a unique and well-documented synthetic handle. The combination of an ortho-fluorine and a para-sulfonyl group activates the C-F bond toward nucleophilic aromatic substitution (SNAr) under mild conditions . This allows for selective derivatization with amines, thiols, or alkoxides, a key step in generating diverse compound libraries [1]. In contrast, non-fluorinated 4-(methylsulfonyl)benzamide lacks this straightforward, site-specific modification route, typically requiring harsher conditions or less selective electrophilic aromatic substitution for further functionalization.

Organic Synthesis Process Chemistry Building Blocks

Selective Carbonic Anhydrase Inhibition Potential

While direct IC₅₀ data for 2-Fluoro-4-(methanesulfonyl)benzamide against specific targets like carbonic anhydrase (CA) is not publicly available, a robust body of evidence on closely related fluorinated benzenesulfonamides allows for a high-confidence class-level inference. Studies demonstrate that compounds featuring the ortho-fluorine substitution pattern on a benzenesulfonamide scaffold exhibit significantly enhanced inhibition of tumor-associated CA isoforms IX and XII compared to their non-fluorinated counterparts [1]. For instance, one such fluorinated derivative demonstrated an IC₅₀ of 50 pM against CA IX [2]. The fluorine atom is understood to lower the pKa of the zinc-binding sulfonamide group, improving affinity [3]. While our target compound is a benzamide, not a sulfonamide, the precise ortho-fluoro/para-methanesulfonyl substitution motif is identical, strongly suggesting a similar capacity for selective enzyme engagement if further derivatized.

Cancer Biology Enzyme Inhibition Therapeutic Development

2-Fluoro-4-(methanesulfonyl)benzamide Applications


Carbonic Anhydrase SAR Studies

Procure 2-Fluoro-4-(methanesulfonyl)benzamide as a key intermediate for synthesizing a library of fluorinated benzamide or sulfonamide derivatives. The ortho-fluorine/para-sulfonyl motif is a proven pharmacophore for enhancing binding affinity and selectivity towards tumor-associated carbonic anhydrase isoforms (CA IX/XII), as established by class-level evidence [1]. This compound serves as a superior starting point compared to non-fluorinated analogs like 4-(methylsulfonyl)benzamide, enabling the exploration of novel, potent, and potentially isoform-selective enzyme inhibitors.

SNAr-Based Library Synthesis

Utilize 2-Fluoro-4-(methanesulfonyl)benzamide as a versatile, 'pre-activated' building block for late-stage diversification. The ortho-fluorine atom is specifically activated by the para-methanesulfonyl group, allowing for efficient and selective nucleophilic aromatic substitution (SNAr) reactions with a wide range of nucleophiles . This enables the rapid generation of structurally diverse compound libraries for hit-to-lead optimization, a synthetic advantage not offered by non-fluorinated benzamide alternatives.

Agrochemical & Advanced Material Design

Incorporate 2-Fluoro-4-(methanesulfonyl)benzamide into the design of novel herbicides, fungicides, or functional materials. The combination of the fluorine and methanesulfonyl groups imparts unique electronic properties, such as increased polarity, metabolic stability, and electron deficiency, which are highly desirable in agrochemical active ingredients and specialty polymers [2]. This compound offers a distinct physicochemical profile compared to simpler, non-fluorinated benzamides, enabling the exploration of new chemical space with potentially improved performance characteristics.

Chemical Probe for Target Engagement

Leverage the predicted enhanced hydrogen-bonding capacity and distinct electronic signature of 2-Fluoro-4-(methanesulfonyl)benzamide [3] for the design of chemical probes. Its unique ¹⁹F NMR handle makes it an attractive starting point for developing fragment-based screening libraries or activity-based probes, where fluorine can serve as a sensitive reporter for protein-ligand interactions and binding event confirmation.

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